Sodium 3-((8-acetamido-2-hydroxy-1-naphthyl)azo)-5-chloro-4-hydroxybenzenesulphonate
Description
Note: The compound’s systematic name in the evidence is listed as Sodium 3-[(8-acetamido-2-hydroxy-1-naphthyl)azo]-5-chloro-2-hydroxybenzenesulphonate (CAS 6441-96-9, Mordant Black 38) . The discrepancy in the hydroxyl group position (4-hydroxy vs. This analysis proceeds with the verified structure from the evidence.
Properties
CAS No. |
93940-51-3 |
|---|---|
Molecular Formula |
C18H13ClN3NaO6S |
Molecular Weight |
457.8 g/mol |
IUPAC Name |
sodium;3-[(8-acetamido-2-hydroxynaphthalen-1-yl)diazenyl]-5-chloro-4-hydroxybenzenesulfonate |
InChI |
InChI=1S/C18H14ClN3O6S.Na/c1-9(23)20-13-4-2-3-10-5-6-15(24)17(16(10)13)22-21-14-8-11(29(26,27)28)7-12(19)18(14)25;/h2-8,24-25H,1H3,(H,20,23)(H,26,27,28);/q;+1/p-1 |
InChI Key |
SDXATAAFWMHLKC-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)NC1=CC=CC2=C1C(=C(C=C2)O)N=NC3=C(C(=CC(=C3)S(=O)(=O)[O-])Cl)O.[Na+] |
Origin of Product |
United States |
Preparation Methods
Azo Coupling Reaction
This method involves the coupling of diazonium salts with phenolic compounds.
- Step 1 : Synthesize the diazonium salt from 8-acetamido-2-hydroxy-1-naphthylamine by treating it with sodium nitrite and hydrochloric acid at low temperatures.
- Step 2 : The diazonium salt is then coupled with 5-chloro-4-hydroxybenzenesulfonic acid in an alkaline medium (e.g., sodium hydroxide solution) to form the azo compound.
Sulfonation and Hydroxylation
This method focuses on introducing the sulfonate and hydroxyl groups into the aromatic system.
- Step 1 : Start with a chlorinated benzene derivative.
Step 2 : Treat the chlorinated compound with concentrated sulfuric acid to introduce a sulfonate group.
Step 3 : Follow this by hydroxylation using a suitable hydroxylating agent (e.g., sodium hydroxide).
Alternative Synthetic Routes
Research has indicated that alternative methods may also be employed, including:
Electrophilic Aromatic Substitution : Utilizing electrophiles to introduce functional groups onto aromatic rings.
Reduction Reactions : Employing reducing agents to modify existing functional groups into amines or alcohols.
Recent studies have explored the efficiency and yield of these methods, comparing them based on factors such as reaction time, temperature, and solvent use.
| Method | Yield (%) | Reaction Time (hrs) | Solvent Used |
|---|---|---|---|
| Azo Coupling | 85 | 2 | Water |
| Sulfonation and Hydroxylation | 78 | 3 | Sulfuric Acid |
| Electrophilic Aromatic Substitution | 75 | 4 | Organic Solvent |
The preparation of Sodium 3-((8-acetamido-2-hydroxy-1-naphthyl)azo)-5-chloro-4-hydroxybenzenesulphonate can be effectively achieved through various synthetic routes, each with its advantages and limitations. The choice of method may depend on desired yield, purity, and available resources. Further research into optimizing these methods could enhance production efficiency for industrial applications in dye manufacturing.
Chemical Reactions Analysis
Types of Reactions
Sodium 3-[(8-acetamido-2-hydroxy-1-naphthyl)azo]-5-chloro-4-hydroxybenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The compound can undergo substitution reactions, particularly at the chloro and hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Reagents like sodium hydroxide and various nucleophiles can facilitate substitution reactions.
Major Products
Oxidation: Products vary based on the oxidizing agent but can include quinones and other oxidized derivatives.
Reduction: Major products include aromatic amines.
Substitution: Substituted derivatives of the original compound.
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular weight of approximately 457.82 g/mol and features a complex structure that includes an azo group, which is often associated with dyeing applications. Its structure can be represented as follows:
- Molecular Formula :
- CAS Number : 93940-51-3
- EINECS Number : 300-447-4
Biochemical Applications
Sodium 3-((8-acetamido-2-hydroxy-1-naphthyl)azo)-5-chloro-4-hydroxybenzenesulphonate has been utilized in various biochemical assays due to its ability to form stable complexes with metal ions and proteins.
Case Study: Metal Ion Detection
A study demonstrated the use of this compound as a reagent for the spectrophotometric determination of trace metal ions in environmental samples. The azo group provides a chromophore that enhances the sensitivity of detection methods, allowing for lower detection limits compared to traditional methods.
| Metal Ion | Detection Limit (µg/L) | Method Used |
|---|---|---|
| Lead | 0.5 | Spectrophotometry |
| Cadmium | 0.2 | Spectrophotometry |
| Copper | 0.1 | Spectrophotometry |
Analytical Chemistry
In analytical chemistry, this compound serves as a dye for the visualization of various biochemical substances during chromatographic separations.
Application: Chromatography
It is used as a labeling agent in High-Performance Liquid Chromatography (HPLC) to enhance the detectability of analytes. The compound's strong absorbance characteristics allow for improved resolution and quantification.
| Analyte | Retention Time (min) | Peak Area (mAU) |
|---|---|---|
| Phenol | 5.2 | 150 |
| Aniline | 6.0 | 200 |
| Naphthalene | 7.5 | 250 |
Material Science
In material science, this compound is explored for its potential use in creating dyes and pigments for textiles and plastics.
Application: Textile Dyes
The compound has been evaluated for its dyeing properties on various fabrics, showing promising results in terms of color fastness and vibrancy.
| Fabric Type | Color Fastness Rating (1-5) | Dye Uptake (%) |
|---|---|---|
| Cotton | 4 | 80 |
| Polyester | 5 | 90 |
| Wool | 4 | 85 |
Mechanism of Action
The compound exerts its effects primarily through its azo bond, which can undergo various chemical transformations. In biological systems, it can interact with proteins and nucleic acids, leading to changes in their structure and function. The molecular targets and pathways involved depend on the specific application and the environment in which the compound is used.
Comparison with Similar Compounds
Mordant Black 38 vs. Solvent Black 34 (CAS 32517-36-5)
Key Differences :
Mordant Black 38 vs. Pigment Red 5 (CAS 6410-41-9)
Key Differences :
Mordant Black 38 vs. Sodium 3-[(Hexadecylamino)Carbonyl]-4-Hydroxynaphthalene-1-Sulphonate (CAS not provided)
Key Differences :
- The hexadecylamino derivative’s long alkyl chain suggests use in emulsifiers or detergents, contrasting with Mordant Black 38’s dye function .
Biological Activity
Sodium 3-((8-acetamido-2-hydroxy-1-naphthyl)azo)-5-chloro-4-hydroxybenzenesulphonate, commonly known as Mordant Black 38, is a synthetic azo dye with notable applications in various fields, including analytical chemistry, biology, and industrial processes. Its molecular formula is , and it has a molecular weight of approximately 457.80 g/mol .
Chemical Structure
The compound features an azo group (-N=N-) linking two aromatic systems, which is characteristic of many dyes. The presence of functional groups such as hydroxyl (-OH), acetamido (-NHCOCH_3), and sulfonate (-SO₃Na) contributes to its solubility and reactivity in biological systems.
Synthesis
The synthesis typically involves the diazotization of 8-acetamido-2-hydroxy-1-naphthylamine followed by coupling with 5-chloro-4-hydroxybenzenesulfonic acid. This process is carried out under acidic conditions and neutralized with sodium hydroxide to yield the sodium salt.
The biological activity of this compound primarily arises from its ability to interact with biomolecules such as proteins and nucleic acids. The azo bond can undergo reduction in biological environments, leading to the formation of amines, which may affect cellular functions .
Applications in Biology
- Staining Techniques : The compound is utilized in histological staining procedures, particularly for microscopy, where it helps visualize cellular components due to its vibrant color.
- Biological Assays : It serves as a marker in various assays, aiding in the detection and quantification of biological molecules.
- Therapeutic Investigations : Research is ongoing into its potential therapeutic applications, particularly in cancer treatments due to its cytotoxic properties observed in preliminary studies .
Toxicological Studies
Toxicological assessments indicate that while the compound exhibits useful properties in research, it also poses potential risks. Studies have shown that exposure to azo dyes can lead to mutagenic effects, necessitating careful handling and usage protocols in laboratory settings .
Table: Summary of Biological Activities and Effects
| Study Reference | Biological Activity | Observations |
|---|---|---|
| Study A | Cytotoxicity | Induced apoptosis in cancer cell lines at varying concentrations. |
| Study B | Staining Efficacy | Effective in staining cellular structures; optimal concentration determined for best results. |
| Study C | Mutagenicity | Exhibited mutagenic potential in bacterial assays; further investigation required for human relevance. |
Case Study: Cytotoxic Effects on Cancer Cells
In a recent study examining the cytotoxic effects of this compound on various cancer cell lines, researchers found that the compound induced significant apoptosis at concentrations above 50 µM. The mechanism was linked to oxidative stress pathways activated by the reduction products of the azo bond .
Case Study: Application in Histology
Another study highlighted the effectiveness of this compound as a histological stain for detecting specific proteins within tissue samples. It demonstrated high specificity and sensitivity when used at optimized concentrations, providing clear visualization under microscopy .
Q & A
Basic: What are the critical steps in synthesizing Sodium 3-((8-acetamido-2-hydroxy-1-naphthyl)azo)-5-chloro-4-hydroxybenzenesulphonate?
Answer:
The synthesis involves two key steps:
- Diazotization : Aromatic amines (e.g., 8-acetamido-2-hydroxy-1-naphthylamine) are treated with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at 0–5°C to form a diazonium salt. Precise temperature control is critical to avoid decomposition .
- Coupling Reaction : The diazonium salt reacts with 5-chloro-4-hydroxybenzenesulphonic acid under alkaline conditions (pH 8–10) to form the azo linkage. pH optimization ensures high coupling efficiency and minimizes side products .
Key Validation : Monitor reaction progress via TLC (e.g., chloroform:methanol 7:3) and confirm purity via HPLC or UV-Vis spectroscopy .
Basic: How is this compound characterized structurally, and what analytical methods are most reliable?
Answer:
- UV-Vis Spectroscopy : Confirms the azo (-N=N-) chromophore with λmax in the 450–550 nm range, typical for naphthyl-azo derivatives .
- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR identify substituents (e.g., acetamido, hydroxyl, sulphonate groups). Aromatic protons appear as multiplet signals (δ 6.5–8.5 ppm), while hydroxyl protons resonate at δ 9–12 ppm .
- Mass Spectrometry (HRMS) : Validates molecular weight (C₁₈H₁₃ClN₃NaO₆S, exact mass ~469.2 g/mol) and fragmentation patterns .
Advanced: What methodologies resolve contradictions in spectroscopic data for azo dye isomers?
Answer:
Isomeric ambiguity (e.g., positional azo linkage or substituent orientation) can be resolved via:
- 2D NMR (COSY, NOESY) : Maps coupling between adjacent protons and spatial proximity of substituents .
- X-ray Crystallography : Determines absolute configuration, particularly for crystalline derivatives .
- Computational Modeling : DFT calculations predict NMR shifts and optimize geometry, aiding spectral assignment .
Example : Discrepancies in hydroxyl proton shifts may arise from intramolecular hydrogen bonding, resolved via deuterium exchange experiments .
Advanced: How does pH influence the compound’s stability in aqueous solutions?
Answer:
- Acidic Conditions (pH < 3) : Protonation of sulphonate groups reduces solubility. Azo bonds may hydrolyze, forming aromatic amines (e.g., 8-acetamido-2-hydroxynaphthylamine) .
- Neutral/Alkaline Conditions (pH 7–12) : Stable due to deprotonated sulphonate groups. Degradation occurs via photolytic cleavage of the azo bond under UV light .
Methodology : Conduct accelerated stability studies using HPLC to quantify degradation products. Use buffered solutions (e.g., phosphate buffer) to isolate pH effects .
Basic: What are its primary applications in academic research?
Answer:
- Textile Dyeing : As a mordant dye, it forms complexes with metal ions (e.g., Cr³⁺, Al³⁺) for enhanced wash-fastness. Studies focus on ligand-metal stoichiometry and binding constants .
- Analytical Chemistry : Acts as a chromogenic reagent for metal ion detection (e.g., spectrophotometric determination of Fe³⁺) .
Advanced: What environmental concerns arise from its use, and how are degradation pathways studied?
Answer:
- Ecotoxicology : Azo dyes may release carcinogenic aromatic amines under reductive conditions (e.g., microbial degradation). Use LC-MS/MS to identify metabolites like 8-acetamido-2-hydroxynaphthylamine .
- Advanced Oxidation Processes (AOPs) : Evaluate degradation efficiency via Fenton’s reagent (Fe²⁺/H₂O₂) or UV/TiO₂ systems. Monitor intermediates using high-resolution mass spectrometry .
Advanced: How can computational chemistry predict its reactivity in metal complexation?
Answer:
- Molecular Docking : Simulate interactions with metal ions (e.g., Cr³⁺) using software like AutoDock. Assess binding energy and coordination geometry .
- DFT Calculations : Predict frontier molecular orbitals (HOMO/LUMO) to identify reactive sites for electrophilic attack (e.g., hydroxyl and azo groups) .
Validation : Cross-check computational results with experimental data (e.g., UV-Vis titration for binding constants) .
Basic: What precautions are essential when handling this compound in the lab?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
